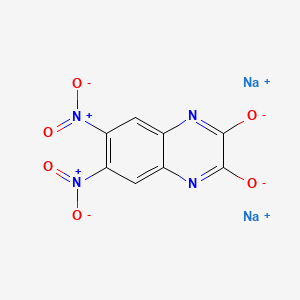

Dnqx disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La sal de disodio de DNQX es un antagonista competitivo potente y selectivo para los receptores de glutamato AMPA (ácido α-amino-3-hidroxi-5-metil-4-isoxazolopropiónico) y kainato. Es ampliamente utilizado en la investigación en neurociencia para estudiar el papel de estos receptores en las funciones y los trastornos cerebrales. El compuesto tiene la fórmula química

C8H2N4Na2O6

y un peso molecular de 296.10 g/mol .Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La sal de disodio de DNQX se sintetiza mediante un proceso químico de varios pasos. La síntesis generalmente implica la nitración de derivados de quinoxalina seguida de la introducción de grupos de sal de disodio. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes específicos para garantizar la pureza y el rendimiento del producto final.

Métodos de producción industrial: En entornos industriales, la producción de sal de disodio de DNQX implica reactores químicos a gran escala donde las condiciones de reacción se controlan meticulosamente. El proceso incluye pasos como la cristalización, la filtración y el secado para obtener el compuesto en su forma pura. Se implementan medidas de control de calidad para garantizar la consistencia y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: La sal de disodio de DNQX sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la sal de disodio de DNQX.

Sustitución: El compuesto puede participar en reacciones de sustitución donde uno o más átomos son reemplazados por diferentes átomos o grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinoxalina con diferentes grupos funcionales, mientras que las reacciones de sustitución pueden introducir nuevos sustituyentes en el anillo de quinoxalina.

Aplicaciones Científicas De Investigación

Neurophysiological Research

DNQX disodium salt is predominantly used in neurophysiological studies to investigate the roles of ionotropic glutamate receptors in synaptic transmission and neuronal excitability. As a competitive antagonist at AMPA and kainate receptors, DNQX helps elucidate the mechanisms underlying excitatory neurotransmission.

Behavioral Studies

Research utilizing DNQX has provided insights into the behavioral impacts of glutamate signaling, particularly concerning addiction and anxiety-related behaviors.

Addiction Research

- Amphetamine-Induced Sensitization : Studies show that DNQX can block both the onset and expression of amphetamine-induced behavioral sensitization in mice, indicating its role in modulating dopaminergic responses associated with addiction .

- Conditioned Place Preference : When administered into the nucleus accumbens prior to cocaine administration, DNQX significantly reduces the acquisition of conditioned place preference, highlighting its potential in understanding reward mechanisms in drug addiction .

Anxiety and Stress Responses

- Influence on Anxiety Behaviors : Research indicates that DNQX affects anxiety-related behaviors by modulating GABAergic signaling within specific brain regions such as the amygdala .

Physiological Studies

This compound has been employed in various physiological studies to assess its impact on fluid intake regulation and cardiovascular responses.

Fluid Intake Regulation

- Sodium and Water Intake : In experiments involving the lateral parabrachial nucleus (LPBN), DNQX administration was shown to increase sodium intake during acute fluid depletion conditions without significantly altering blood pressure or heart rate . This suggests a direct role of non-NMDA receptors in regulating sodium appetite.

| Treatment Condition | Sodium Intake (ml/2 h) | Water Intake (ml/2 h) |

|---|---|---|

| Vehicle | 3.1 ± 0.8 | 4.6 ± 0.8 |

| DNQX 2 nmol | 3.5 ± 1.1 | 5.4 ± 0.9 |

| DNQX 5 nmol | 3.2 ± 0.7 | 7.9 ± 0.4 |

Pharmacological Applications

The pharmacological profile of DNQX makes it a valuable compound for developing therapeutic strategies targeting excitatory neurotransmission disorders.

Potential Therapeutic Uses

- Neuroprotective Strategies : Given its selective antagonism at AMPA receptors, DNQX may be explored for its neuroprotective properties in conditions characterized by excessive glutamatergic activity, such as stroke or neurodegenerative diseases .

- Research on Neuropsychiatric Disorders : The compound's effects on anxiety and addiction behaviors position it as a candidate for further research into treatments for disorders like depression and substance use disorders.

Mecanismo De Acción

La sal de disodio de DNQX ejerce sus efectos inhibiendo competitivamente la unión de glutamato a los receptores AMPA y kainato. Esta inhibición evita la activación de estos receptores, modulando así la transmisión sináptica. Los objetivos moleculares incluyen las subunidades del receptor AMPA (GluA1-GluA4) y las subunidades del receptor kainato (GluK1-GluK5). La acción del compuesto en estos receptores afecta varias vías de señalización involucradas en la comunicación y la plasticidad neuronal .

Comparación Con Compuestos Similares

La sal de disodio de DNQX a menudo se compara con otros antagonistas de los receptores de glutamato, como:

CNQX (6-ciano-7-nitroquinoxalina-2,3-diona): Similar a DNQX, CNQX es un antagonista competitivo de los receptores AMPA y kainato, pero tiene diferentes perfiles de potencia y selectividad.

NBQX (2,3-dihidroxi-6-nitro-7-sulfamoil-benzo[f]quinoxalina): NBQX es otro antagonista del receptor AMPA con propiedades farmacológicas distintas.

GYKI 52466: Este compuesto es un antagonista no competitivo del receptor AMPA, que difiere de DNQX en su modo de acción.

La sal de disodio de DNQX es única debido a su afinidad de unión específica y selectividad para los receptores AMPA y kainato, lo que la convierte en una herramienta valiosa en la investigación en neurociencia .

Actividad Biológica

DNQX disodium salt, chemically known as 6,7-Dinitroquinoxaline-2,3-dione disodium salt, is a potent selective antagonist of non-NMDA glutamate receptors, particularly AMPA and kainate receptors. This compound is widely utilized in neuropharmacological research due to its ability to modulate excitatory neurotransmission and its implications in various neurological studies.

- Molecular Formula : C8H6N4O6Na2

- Molecular Weight : 296.1 g/mol

- Purity : ≥98% (HPLC)

DNQX acts primarily by blocking AMPA and kainate receptors, which are crucial for mediating fast excitatory synaptic transmission in the central nervous system. The inhibitory effects of DNQX are characterized by the following IC50 values:

- AMPA Receptors : 0.5 μM

- Kainate Receptors : 2.0 μM

These values indicate that DNQX is significantly more effective at inhibiting AMPA receptors compared to kainate receptors .

Neuronal Effects

Research has demonstrated that DNQX induces depolarization in specific neuronal populations. For instance, in rat thalamic reticular nucleus (TRN) neurons, DNQX application resulted in a slow-onset depolarization with an average amplitude of 3.3 ± 1.1 mV at a concentration of 20 μM . Conversely, it exhibited negligible effects on ventrobasal (VB) neurons, indicating a selective action on TRN neurons.

Pro-Oxidative Properties

DNQX has been identified as a neuroleptic agent with pro-oxidative properties, which may contribute to its biological effects and potential cytotoxicity . This aspect is particularly relevant in studies exploring oxidative stress in neurodegenerative conditions.

Study on Cognitive Flexibility

In a recent study published in Nature Communications, researchers investigated the impact of drug reinforcement on cognitive flexibility using this compound. The findings indicated that DNQX administration impaired cognitive flexibility by inhibiting striatal cholinergic neurons, highlighting its role in modulating cognitive processes .

Inhibition of Excitatory Postsynaptic Currents (EPSCs)

A study demonstrated that DNQX effectively inhibited both evoked and spontaneous glutamate-mediated EPSCs in mouse cortical neurons. At concentrations as low as 1 μM, DNQX was able to significantly reduce excitatory neurotransmission, showcasing its utility as a tool for studying synaptic plasticity and excitability .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt |

| IC50 for AMPA Receptors | 0.5 μM |

| IC50 for Kainate Receptors | 2.0 μM |

| Typical Concentration for Use | 10 μM |

| Effect on TRN Neurons | Depolarization of 3.3 ± 1.1 mV at 20 μM |

| Pro-Oxidative Activity | Yes |

Propiedades

IUPAC Name |

disodium;6,7-dinitroquinoxaline-2,3-diolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSBSOYURFUVKJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.